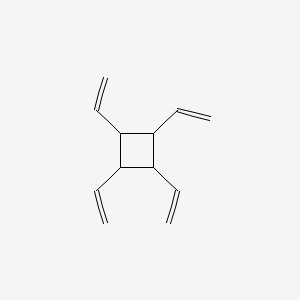
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane: is an organic compound with the molecular formula C₁₂H₁₆ . It is a cyclobutane derivative with four vinyl groups attached to the ring in a specific stereochemical arrangement.
Preparation Methods
The synthesis of cis,trans,cis-1,2,3,4-Tetravinylcyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction between a diene and a dienophile, followed by selective hydrogenation and dehydrogenation steps to introduce the vinyl groups in the desired positions. Industrial production methods may involve optimized catalytic processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Reduction: Hydrogenation of the vinyl groups can be achieved using catalysts such as palladium on carbon (Pd/C) to form the corresponding saturated cyclobutane derivative.
Scientific Research Applications
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of cis,trans,cis-1,2,3,4-Tetravinylcyclobutane involves its ability to undergo various chemical transformations due to the presence of reactive vinyl groups. These groups can participate in addition, substitution, and polymerization reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane can be compared with other cyclobutane derivatives, such as:
cis,trans,trans-1,2,3,4-Tetravinylcyclobutane: Differing in the stereochemistry of the vinyl groups, which can affect the compound’s reactivity and applications.
1,2,3,4-Tetramethylcyclobutane: A similar compound with methyl groups instead of vinyl groups, leading to different chemical properties and uses.
1,2,3,4-Tetrafluorocyclobutane:
This compound stands out due to its unique combination of vinyl groups and cyclobutane ring, offering a balance of reactivity and stability that is valuable in various scientific and industrial contexts.
Properties
CAS No. |
87753-95-5 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1,2,3,4-tetrakis(ethenyl)cyclobutane |
InChI |
InChI=1S/C12H16/c1-5-9-10(6-2)12(8-4)11(9)7-3/h5-12H,1-4H2 |
InChI Key |
XXHDHKZTASMVSX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C(C(C1C=C)C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)
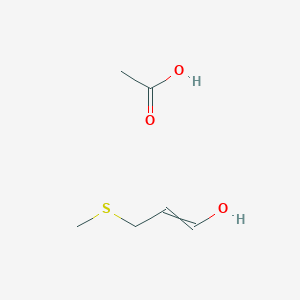


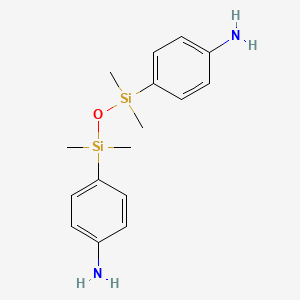


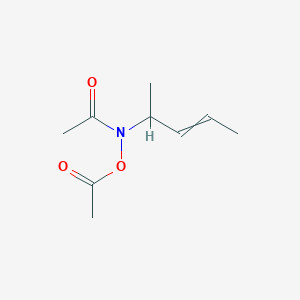
![2-[(2,2-Dimethylpropoxy)carbonyl]benzoate](/img/structure/B14411787.png)
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
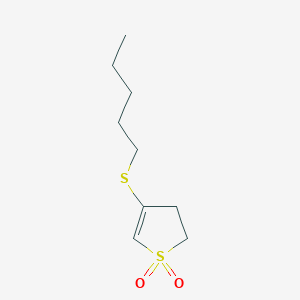
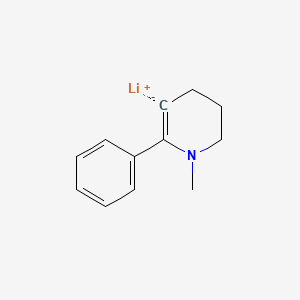
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
